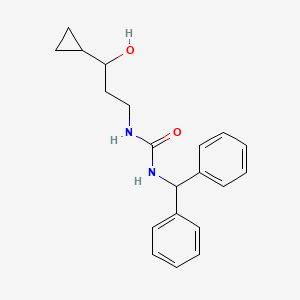
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention in scientific research for its potential biological activities, particularly as a hypoglycemic agent.
Applications De Recherche Scientifique
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying urea derivatives and their reactivity.
Biology: The compound has shown potential as a hypoglycemic agent, making it a candidate for diabetes research.
Medicine: Its biological activity suggests potential therapeutic applications, although further studies are needed.
Industry: The compound’s unique structure may find applications in the development of new materials or chemical processes.
Méthodes De Préparation
The synthesis of 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of benzhydryl chloride with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in glucose metabolism, potentially influencing insulin sensitivity and glucose uptake. Further research is required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea can be compared to other urea derivatives, such as:
Diphenylurea: Similar in structure but lacks the cyclopropyl and hydroxypropyl groups.
Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.
N,N’-Disubstituted Ureas: Varying substituents can significantly alter biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .
Propriétés
IUPAC Name |
1-benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18(15-11-12-15)13-14-21-20(24)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19,23H,11-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKGQPFQZIIGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)
![1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2714505.png)
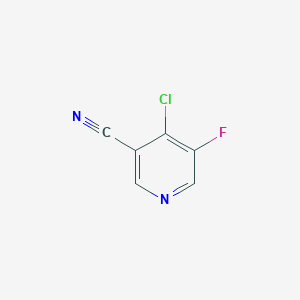
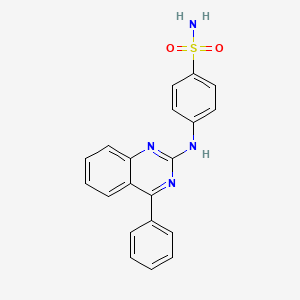

![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
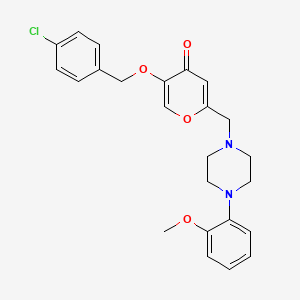

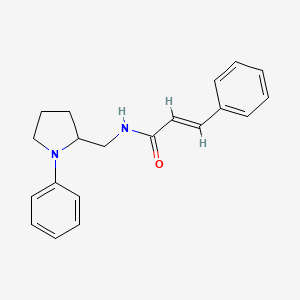

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
